molecular formula C35H26N2O6 B1274272 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS No. 79922-55-7

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane

Cat. No. B1274272
CAS RN: 79922-55-7
M. Wt: 570.6 g/mol
InChI Key: XAZPKEBWNIUCKF-UHFFFAOYSA-N
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Description

The compound 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane is a monomer that serves as a precursor for the synthesis of various polyimides and other polymers with high-performance applications. The structure of this compound is characterized by the presence of maleimide groups attached to a bisphenol A backbone, which allows for further chemical modifications and the formation of polymers with desirable properties such as high thermal stability, mechanical strength, and solubility in organic solvents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from bisphenol A. For instance, the synthesis of polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAEPP) involves nucleophilic displacement reactions followed by catalytic reduction . Similarly, the synthesis of benzoxazine containing maleimide groups also starts from bisphenol A, with subsequent reactions including the formation of intermediates such as N-(4-nitrophenyl)maleimide and N-(4-aminophenyl)maleimide . The synthesis methods are often optimized to achieve high yields and purity, suitable for large-scale production .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using techniques such as FTIR, NMR, and elemental analysis. These techniques ensure the correct placement of functional groups and the overall integrity of the molecular framework, which is crucial for the subsequent polymerization reactions and the properties of the final polymeric materials .

Chemical Reactions Analysis

The maleimide and other functional groups present in these monomers are reactive sites that allow for polymerization and cross-linking reactions. These reactions lead to the formation of polyimides and other polymers with high thermal stability and mechanical properties. The choice of comonomers and reaction conditions can significantly influence the properties of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers derived from these monomers are characterized by a range of techniques, including DSC, TGA, and mechanical testing. The polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength. Some of the synthesized polymers also show excellent solubility in organic solvents, which is an important feature for processing and application purposes . The introduction of specific functional groups, such as pyridine rings, can further modify the solubility, thermal, mechanical, and optical properties of the polymers .

Scientific Research Applications

Polymer Science

  • Application : The compound is used in the synthesis of bismaleimides and bispropargyl ether blends .
  • Method : Two structurally different bismaleimides, namely 2,2-bis [4- (4-maleimidophenoxy-phenyl)]propane (BMIX) and 5 (6)-maleimide-1 (4′-maleimidophenyl)-1,3,3′-trimethyl indane (BMII) and bispropargyl ether of bisphenol A (BPEBPA) were prepared. The two bismaleimides were separately blended with BPEBPA in different mole ratios and the materials were thermally polymerized at 230°C .
  • Results : The curing studies of the monomers and blends reveal that the blending of BMIX and BMII with BPEBPA decreases the curing temperature window .

Materials Science

  • Application : The compound is used in the development of thermosetting resin systems based on bismaleimide (BMI) .
  • Method : A thermosetting resin system based on bismaleimide (BMI) has been developed via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane (AS-GO). The curing behavior of the AS-GO-containing resin system was evaluated using curing kinetics .
  • Results : The effect of AS-GO on the thermomechanical and mechanical properties of the cured modified resin was also studied. Results of thermogravimetric analysis indicated that the cured sample systems display a high char yield at lower concentrations of AS-GO (≤0.5 wt%) with an improved thermal stability .

Nanotechnology

  • Application : The compound is used in the preparation of bismaleimide nanocomposites .
  • Method : Various nanoclays were blended with this bismaleimide and thermally cured .
  • Results : The results of this application are not specified in the source .

Microelectronics

  • Application : The compound is used in the production of high-performance polyimides, which have applications in microelectronics .
  • Method : The compound is prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane. Various nanoclays are blended with this bismaleimide and thermally cured .
  • Results : The introduction of clay mineral into bismaleimide shifts the onset of curing exotherm to higher temperature and is nearly 40 °C. The thermal stability of the clay loaded cured bismaleimide increases and the presence of clay particles in the cured bismaleimide matrix enhances the char formation .

Automotive Industry

  • Application : The compound is used in the automotive industry due to its high thermal stability, mechanical strength, and excellent chemical resistance .
  • Method : The compound is prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane. Various nanoclays are blended with this bismaleimide and thermally cured .
  • Results : The introduction of clay mineral into bismaleimide shifts the onset of curing exotherm to higher temperature and is nearly 40 °C. The thermal stability of the clay loaded cured bismaleimide increases and the presence of clay particles in the cured bismaleimide matrix enhances the char formation .

Aerospace Sector

  • Application : The compound is used in the aerospace sector due to its high thermal stability, mechanical strength, and excellent chemical resistance .
  • Method : The compound is prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane. Various nanoclays are blended with this bismaleimide and thermally cured .
  • Results : The introduction of clay mineral into bismaleimide shifts the onset of curing exotherm to higher temperature and is nearly 40 °C. The thermal stability of the clay loaded cured bismaleimide increases and the presence of clay particles in the cured bismaleimide matrix enhances the char formation .

Safety And Hazards

The compound is an organic compound and may pose certain hazards to humans or the environment . Proper protective equipment should be worn to avoid contact with skin and eyes, and operations should be carried out in a well-ventilated area . In case of an accident, appropriate measures should be taken for treatment and cleanup .

properties

IUPAC Name

1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPKEBWNIUCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81193-27-3
Record name 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81193-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8074104
Record name 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane

CAS RN

79922-55-7
Record name Bisphenol A diphenyl ether bismaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79922-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
TK Lin, SJ Wu, JG Lai, SS Shyu - Composites Science and Technology, 2000 - Elsevier
The thermal properties of all the bismaleimides have been examined by differential scanning calorimetry, thermogravimetry and thermomechanical analysis. Both 2,2-bis[4-(4-…
Number of citations: 222 www.sciencedirect.com
TK Lin, BH Kuo, SS Shyu, SH Hsiao - Journal of adhesion science …, 1999 - Taylor & Francis
Kevlar 49 fibers were surface-modified by chlorosulfonation and subsequent reaction of -SO 2 Cl with some reagents (allylamine, ethylenediamine, and deionized water) to improve the …
Number of citations: 55 www.tandfonline.com
CT Vijayakumar, R Surender… - Journal of thermal …, 2011 - akjournals.com
The compound 2,2-bis[4-(4-maleimidophenoxy phenyl)]propane was prepared by the imidization of bisamic acid of 2,2-bis(4-aminophenoxy phenyl)propane. Various nanoclays were …
Number of citations: 19 akjournals.com
KSS Kumar, CPR Nair, R Sadhana, KN Ninan - European Polymer Journal, 2007 - Elsevier
A blend of bisphenol A based benzoxazine (Bz-A) and a bismaleimide (2,2-bis[4(4-maleimidophenoxy) phenyl] propane (BMI), was thermally polymerised in varying proportions and …
Number of citations: 129 www.sciencedirect.com
W Jiang, X Zhang, D Chen, Y Ma… - Industrial & Engineering …, 2019 - ACS Publications
Herein, we report the synthesis of novel heat-resistant microspheres by self-stabilized precipitation copolymerization of styrene (St) and 2,2′-bis[4-(4-maleimidophenoxy)phenyl]…
Number of citations: 14 pubs.acs.org
KA Devi, CPR Nair, KN Ninan - Polymers and Polymer …, 2009 - journals.sagepub.com
The properties of the ternary matrix system (EPB), obtained by the reactive blending of epoxy resin - diallyl bisphenol and a bismaleimide, depend on the structure and properties of its …
Number of citations: 4 journals.sagepub.com
R Surender, A Mahendran, A Thamaraichelvan… - Thermochimica …, 2013 - Elsevier
Bismaleimide (2,2-bis[4-(4-maleimidophenoxy phenyl)]propane) is prepared, blended with cloisite 15a (1, 2, 3, 4, 5, 7 and 9wt%) by ultrasonically and thermally polymerized. The FTIR …
Number of citations: 19 www.sciencedirect.com
R Biju, CPR Nair - High performance polymers, 2013 - journals.sagepub.com
Bismaleimide–allyl phenol polymer system exhibiting shape memory characteristics and possessing transition temperature of up to 220C (T trans ) was synthesized by coreacting 2,2-…
Number of citations: 26 journals.sagepub.com
A Nagai, A Takahashi, M Suzuki… - Journal of applied …, 1990 - Wiley Online Library
The thermal behavior of a new bismaleirhide, 2, 2-bis [4-(4-maleimi&phenoxy) phenyl] propane (BBMI) and its mixtures with a conventional monomer, bis (4-maleimidophenyl) methane …
Number of citations: 37 onlinelibrary.wiley.com
W Jiang, Y Wu, X Zhang, D Chen, Y Ma… - Macromolecules, 2022 - ACS Publications
Herein, monodisperse and nanoporous poly(bismaleimide-co-divinylbenzene) microspheres (PBMs) are fabricated via one-pot self-stabilized precipitation polymerization of 2,2′-bis[4-…
Number of citations: 9 pubs.acs.org

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